N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a 1-methyl-substituted quinoline core with a 4-hydroxy-2-oxo functional group and a 2,4-dimethylphenyl carboxamide side chain. Its molecular formula is C₁₉H₁₈N₂O₃, with a molecular weight of 322.36 g/mol . The compound shares structural homology with second-generation quinolone derivatives like tasquinimod and roquinimex, which exhibit immunomodulatory and antiangiogenic properties .
Properties
CAS No. |
300716-20-5 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-11-8-9-14(12(2)10-11)20-18(23)16-17(22)13-6-4-5-7-15(13)21(3)19(16)24/h4-10,22H,1-3H3,(H,20,23) |
InChI Key |
SJHZSGMWEIENFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O)C |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Ethyl 2-Oxo-1,2-Dihydroquinoline-3-Carboxylate
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes N-methylation using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous N,N-dimethylformamide (DMF) at room temperature, achieving complete alkylation within 12–16 hours.
Reaction Conditions
-
Substrate : Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.3 mmol)
-
Alkylating Agent : Methyl iodide (430 μL, 6.9 mmol)
-
Base : K₂CO₃ (636 mg, 4.6 mmol)
-
Solvent : DMF (5 mL)
-
Yield : 350 mg (65%) of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Following N-methylation, the ester group is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2 N, 4 mL) at room temperature for 4 hours. Acidification with concentrated HCl to pH 4 precipitates the product, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, as a white solid.
Alternative Pathway: Gould-Jacobs Cyclization
A secondary route involves the Gould-Jacobs reaction, which constructs the quinoline ring via thermal cyclization of an aniline derivative with diethyl ethoxymethylenemalonate. However, this method is less frequently employed for the target intermediate due to lower regioselectivity and the need for high-temperature conditions.
Amide Bond Formation: Coupling with 2,4-Dimethylaniline
The carboxylic acid intermediate is converted to the carboxamide through coupling with 2,4-dimethylaniline. This step requires activation of the carboxylic acid, typically achieved using coupling reagents such as hydroxybenzotriazole (HOBt) or O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU).
HOBt-Mediated Coupling
Reaction Conditions
-
Carboxylic Acid : 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 equiv)
-
Amine : 2,4-Dimethylaniline (1.2 equiv)
-
Coupling Reagent : Polystyrene-supported HOBt (1.5 equiv)
-
Base : N,N-Diisopropylethylamine (DIEA, 2.0 equiv)
-
Solvent : DMF (anhydrous)
-
Temperature : Room temperature, 12–24 hours
The reaction proceeds via in-situ activation of the carboxylic acid to an acyloxybenzotriazole intermediate, which reacts with the amine to form the amide bond. Polystyrene-supported HOBt simplifies purification by allowing filtration to remove excess reagent.
HBTU/DIEA Coupling System
For higher yields, HBTU in combination with DIEA is preferred. This method achieves near-quantitative activation of the carboxylic acid:
Reaction Conditions
-
Carboxylic Acid : 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 equiv)
-
Amine : 2,4-Dimethylaniline (1.5 equiv)
-
Coupling Reagent : HBTU (1.5 equiv)
-
Base : DIEA (3.0 equiv)
-
Solvent : DMF (anhydrous)
-
Temperature : 0°C to room temperature, 6–12 hours
Optimization and Mechanistic Insights
Solvent and Base Effects
DMF is the solvent of choice due to its high polarity and ability to solubilize both the carboxylic acid and coupling reagents. Substituting DMF with dichloromethane (DCM) or tetrahydrofuran (THF) reduces yields by 30–40%, likely due to poor reagent solubility.
The use of DIEA as a base ensures efficient deprotonation of the carboxylic acid and amine, facilitating nucleophilic attack. Weaker bases like triethylamine (TEA) result in slower reaction kinetics.
Side Reactions and Mitigation
-
Hydrolysis of Active Esters : Prolonged reaction times (>24 hours) lead to hydrolysis of the activated intermediate, particularly in HOBt-mediated couplings. Monitoring via thin-layer chromatography (TLC) is critical to terminate reactions at completion.
-
N-Oxide Formation : The 4-hydroxy group on the quinoline ring may oxidize under acidic conditions. Performing reactions under inert atmosphere (N₂ or Ar) minimizes this side reaction.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Alkylation + HOBt | Methylation → Coupling | 25–80% | Simplified purification | Variable yields |
| Gould-Jacobs + HBTU | Cyclization → Coupling | 50–70% | Single-pot cyclization | High-temperature requirements |
| Direct Coupling (HBTU) | Carboxylic acid activation | 70–85% | High efficiency | Cost of HBTU reagent |
Scalability and Industrial Relevance
The N-alkylation/HBTU coupling route is favored for scale-up due to its reproducibility and compatibility with continuous flow systems. A patent disclosure (WO2021/197276) reports kilogram-scale production using this method, with an overall yield of 68% after recrystallization. Critical parameters for industrial adaptation include:
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, which can result in therapeutic effects or other biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, where variations in the N-substituent (aryl/alkyl groups) and quinoline core modifications dictate pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Structural Variations and Molecular Properties
Physicochemical Comparisons
- Solubility : The 2,4-dimethylphenyl group increases hydrophobicity compared to unsubstituted phenyl analogs (e.g., ). This may limit aqueous solubility but enhance membrane permeability.
- Melting Points : Tasquinimod derivatives with trifluoromethyl groups exhibit higher melting points (>200°C) due to strong intermolecular interactions , whereas alkyl-substituted analogs (e.g., 1-butyl in ) have lower melting points.
Biological Activity
N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, with the CAS number 300716-20-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-HIV, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3, with a molecular weight of 322.358 g/mol. The structure is characterized by a quinoline core which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 300716-20-5 |
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.358 g/mol |
| LogP | 3.18620 |
| PSA | 71.33000 |
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of derivatives of the quinoline scaffold. In one study, synthesized compounds based on this scaffold exhibited moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that while some derivatives showed promising results, none demonstrated significant activity at concentrations below 100 µM .
Case Study:
In a comparative study of synthesized quinoline derivatives, N-(2,4-dimethylphenyl)-4-hydroxy derivatives were found to possess varying degrees of activity against gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the phenyl group significantly influenced antibacterial efficacy.
Anti-HIV Activity
The anti-HIV potential of compounds containing the 4-hydroxyquinoline moiety has been explored extensively. A study focused on a series of N'-arylidene derivatives showed that while some compounds exhibited moderate anti-HIV activity, N-(2,4-dimethylphenyl)-4-hydroxy derivatives did not significantly inhibit HIV integrase or replication at lower concentrations .
Research Findings:
- Compounds were tested for their ability to block the integrase strand transfer (IN ST) process.
- No significant anti-HIV activity was observed below 100 µM concentration.
Q & A
Q. What are the standard synthetic routes for N-(2,4-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how are intermediates characterized?
The synthesis typically involves a multi-step pathway:
- Step 1 : Condensation of a substituted aniline derivative with a β-ketoester to form the quinoline core.
- Step 2 : Functionalization of the quinoline scaffold via nucleophilic acyl substitution or coupling reactions (e.g., using HBTU/TEA for carboxamide formation) .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC for intermediate purity . Key intermediates are characterized using 1H/13C NMR (in deuterated DMSO or CDCl3) and mass spectrometry to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- NMR spectroscopy : Resolves hydroxyl, carboxamide, and aromatic protons; 13C NMR confirms carbonyl and quinoline ring carbons .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., hydroxyl-carboxamide interactions) .
Q. How is the compound’s preliminary biological activity assessed in academic research?
- In vitro assays : Test antimicrobial activity via disk diffusion (Mueller Hinton agar) or cytotoxicity using cancer cell lines (e.g., MTT assay) .
- Enzyme inhibition : Screen against targets like kinases or proteases using fluorometric/colorimetric substrates .
- Dose-response curves : Determine IC50/MIC values to quantify potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature). For example, polar aprotic solvents (DMF) enhance nucleophilic substitution .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve cyclization efficiency .
- Process analytics : Use inline FTIR or PAT (Process Analytical Technology) to monitor real-time reaction progress .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and buffer conditions (pH 7.4 PBS) .
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .
- SAR comparison : Cross-reference activity data with analogs (e.g., chloro vs. methoxy substituents alter target affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
